molecular formula C13H21NO B15330485 2,6-Diisopropyl-4-methoxyaniline

2,6-Diisopropyl-4-methoxyaniline

Cat. No.: B15330485
M. Wt: 207.31 g/mol
InChI Key: ZVFRHLNVPIDOTI-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-4-methoxyaniline is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of an aniline group attached to a benzene ring, which is further substituted with two isopropyl groups and one methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropyl-4-methoxyaniline typically involves the following steps:

  • Nitration: The starting material, 2,6-diisopropylphenol, undergoes nitration to introduce a nitro group, forming 2,6-diisopropyl-4-nitrophenol.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 2,6-diisopropyl-4-aminophenol.

  • Methylation: Finally, the amine group is methylated to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropyl-4-methoxyaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The compound can be reduced to form different amines or hydroxylamines.

  • Substitution: The methoxy and isopropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds, and other oxidized products.

  • Reduction: Amines, hydroxylamines, and other reduced derivatives.

  • Substitution: Halogenated compounds, alkylated derivatives, and acylated products.

Scientific Research Applications

2,6-Diisopropyl-4-methoxyaniline has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Diisopropyl-4-methoxyaniline exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific molecular targets and interfering with their activity. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

  • 2,6-Diisopropylphenol

  • 2,6-Diisopropyl-4-nitrophenol

  • 2,6-Diisopropyl-4-aminophenol

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Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C13H21NO/c1-8(2)11-6-10(15-5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3

InChI Key

ZVFRHLNVPIDOTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)OC

Origin of Product

United States

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